5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione
Description
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione (CAS: 956437-58-4) is a substituted imidazolidine-2,4-dione (hydantoin) derivative characterized by a methyl group and a 4-propylphenyl substituent at the 5-position of the heterocyclic core. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol . Its structural uniqueness lies in the linear propyl chain attached to the para-position of the phenyl ring, which influences its electronic, steric, and pharmacokinetic properties compared to other hydantoin derivatives .
Properties
IUPAC Name |
5-methyl-5-(4-propylphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-9-5-7-10(8-6-9)13(2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQZPBYACJJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bucherer-Bergs Reaction
Reaction Overview
The Bucherer-Bergs reaction is a classical method for synthesizing hydantoins from ketones, employing ammonium carbonate and potassium cyanide in aqueous ethanol. For 5-methyl-5-(4-propylphenyl)imidazolidine-2,4-dione, the reaction begins with 1-(4-propylphenyl)propan-2-one (a methyl ketone bearing a 4-propylphenyl group).
Key Steps:
- Ketone Activation : The ketone undergoes nucleophilic attack by cyanide ion, forming a cyanohydrin intermediate.
- Cyclization : Ammonium carbonate facilitates cyclization, yielding the hydantoin ring.
- Acid Hydrolysis : Final hydrolysis optimizes the product’s purity.
Experimental Conditions:
Mechanistic Insight :
The reaction proceeds via a cyanohydrin intermediate, which cyclizes with ammonium carbonate to form the hydantoin ring. The 4-propylphenyl and methyl groups are retained at the 5-position due to the ketone’s structure.
Strecker Synthesis Followed by Cyclization
Reaction Overview
This two-step method involves synthesizing a substituted glycine derivative via the Strecker reaction, followed by cyclization with urea or methyl isocyanate.
Step 1: Strecker Synthesis of C-(4-Propylphenyl)Glycine
Reactants :
- 4-Propylbenzaldehyde
- Methylamine hydrochloride
- Potassium cyanide
Conditions :
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Methanol/Water (1:1) | |
| Temperature | Room temperature | |
| Reaction Time | 2 hours | |
| Yield | 68–72% |
Procedure :
4-Propylbenzaldehyde reacts with methylamine and KCN to form an α-aminonitrile, which is hydrolyzed under acidic conditions to yield C-(4-propylphenyl)glycine.
Step 2: Cyclization with Methyl Isocyanate
Reactants :
- C-(4-Propylphenyl)glycine
- Methyl isocyanate
Conditions :
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Dry dichloromethane | |
| Temperature | 0–5°C | |
| Reaction Time | 4 hours | |
| Yield | 76–80% | Analogous to |
Mechanistic Insight :
The glycine’s amino group reacts with methyl isocyanate, forming a urea derivative. Intramolecular cyclization and dehydration yield the target compound.
Alkylation of Pre-Formed Hydantoin Derivatives
Reaction Overview
This method modifies a pre-formed hydantoin core via alkylation to introduce the 4-propylphenyl and methyl groups.
Step 1: Synthesis of 5-Unsubstituted Hydantoin
Reactants :
- Glycine
- Urea
Conditions :
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Water | |
| Temperature | 100°C | |
| Reaction Time | 6 hours | |
| Yield | 85–90% |
Step 2: Sequential Alkylation
Reactants :
- 5-Unsubstituted hydantoin
- 4-Propylbenzyl bromide
- Methyl iodide
Conditions :
Mechanistic Insight :
The hydantoin’s 5-position undergoes nucleophilic alkylation with 4-propylbenzyl bromide, followed by methylation with methyl iodide under basic conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Bucherer-Bergs Reaction | Single-step, high atom economy | Requires specialized ketone | 70–75% |
| Strecker-Cyclization | Modular, scalable | Multi-step, sensitive conditions | 68–80% |
| Alkylation | Flexibility in substituent addition | Low overall yield | 65–70% |
Chemical Reactions Analysis
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of phenyl isocyanate with specific amino acid derivatives. The resultant products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structures and purity. For instance, studies have shown that the compound can be obtained in yields ranging from 70% to 74%, with detailed characterization provided through spectral analysis .
Anticonvulsant and Antinociceptive Properties
Research indicates that derivatives of imidazolidine-2,4-dione, including 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione, exhibit anticonvulsant properties. In pharmacological studies, compounds within this class have demonstrated efficacy in reducing seizure activity in animal models. Additionally, some derivatives have shown potential antinociceptive effects, suggesting their application in pain management .
Cardiovascular Effects
The cardiovascular implications of imidazolidine derivatives are noteworthy. For example, one study highlighted that certain compounds induced hypotension and bradycardia in rat models, likely through mechanisms involving endothelial muscarinic receptor activation and nitric oxide release . This suggests potential applications in treating cardiovascular disorders.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been investigated against various bacterial strains. Compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) indicating their effectiveness as potential antibacterial agents .
Case Study 1: Anticonvulsant Activity
In a controlled study involving the administration of this compound to rats, researchers observed a marked reduction in seizure frequency compared to control groups. This study utilized behavioral tests to assess the anticonvulsant efficacy of the compound, providing insights into its mechanism of action within the central nervous system .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of various imidazolidine derivatives against pathogenic bacteria. The results indicated that specific modifications to the molecular structure significantly enhanced antibacterial potency. For instance, compounds with additional functional groups showed improved MIC values against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent topology, physicochemical properties, and pharmacological relevance.
Substituent-Driven Structural Variations
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- The 4-propylphenyl group in the target compound increases molecular weight compared to simpler phenyl or methylphenyl analogs (e.g., Hyd8: 204.23 vs. 232.28 g/mol) .
- Bulky substituents like naphthalen-1-yl (Compound 10) may hinder binding to sterically constrained targets compared to the more flexible propylphenyl group .
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Key Observations :
- The propyl chain in the target compound would produce distinct ¹H NMR signals for CH₃ (δ ~0.8–1.0 ppm) and CH₂ groups (δ ~1.2–1.6 ppm), differentiating it from CF₃ or naphthyl analogs .
- Aromatic protons in the 4-propylphenyl group are expected near δ 7.2–7.4 ppm, similar to fluorophenyl analogs but upfield compared to electron-deficient CF₃-substituted derivatives .
Pharmacological and Binding Properties
Key Observations :
- Structural analogs with quinazolinone moieties () exhibit strong dual inhibition of Tankyrase 1/2, suggesting that para-substituted aromatic groups on hydantoins are critical for protein binding .
Biological Activity
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods involving the reaction of 4-propylphenyl derivatives with appropriate reagents under controlled conditions. The synthesis typically yields a high purity product suitable for biological testing.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazolidine-2,4-dione possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
- Anticancer Activity : Research conducted by Abdulrahman et al. highlights the potential of imidazolidine derivatives in cancer treatment. The compound showed promising results in cell viability assays against cancer cell lines, indicating its role as an anticancer agent .
- Anti-inflammatory Effects : The imidazolidine scaffold has been linked to anti-inflammatory properties. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Case Studies and Research Findings
- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various imidazolidine derivatives, including this compound. The results indicated a significant reduction in bacterial load in treated groups compared to controls .
- Anticancer Activity : In a study exploring the effects on cancer cell lines, it was found that this compound induced apoptosis in human breast cancer cells. The mechanism was attributed to the activation of specific apoptotic pathways .
- Toxicological Evaluation : A comprehensive toxicological assessment was performed to evaluate the safety profile of the compound. Results indicated a favorable safety margin with no significant adverse effects noted at therapeutic doses .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione and its derivatives?
- Methodological Answer : Derivatives of imidazolidine-2,4-dione are often synthesized via condensation reactions. For example:
- Glyoxal-Urea Condensation : Reacting glyoxals with ureas under chiral acid catalysis yields enantioselective hydantoins. This method requires precise stoichiometric control and chiral catalysts (e.g., phosphoric acids) to achieve high enantiomeric excess .
- Aldehyde-Acid Reflux : Refluxing imidazolidine-2,4-dione with aldehydes and ammonium acetate in acetic acid produces 5-arylidene derivatives. Yields range from 75–90% depending on substituent electronic effects .
- Key Parameters : Reaction temperature (120°C), solvent (acetic acid/DMF), and catalyst selection are critical for optimizing regioselectivity and purity.
Q. How is spectroscopic characterization (NMR, IR) utilized to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the methyl group at C5 typically resonates at δ ~1.77 ppm (singlet), while aromatic protons appear between δ 7.2–8.0 ppm. Carbonyl carbons (C2/C4) show signals near δ 165–175 ppm .
- IR Spectroscopy : Stretching frequencies for C=O bonds (1670–1750 cm⁻¹) and N-H bonds (3200–3350 cm⁻¹) validate the imidazolidine-dione core .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound complexes, and how are they addressed?
- Methodological Answer :
- Crystal Quality : High-resolution data (≤1.9 Å) is essential for resolving flexible substituents (e.g., propylphenyl groups). Twinning or poor diffraction may require iterative recrystallization in polar solvents (e.g., ethanol/water mixtures) .
- Refinement Tools : Use SHELX programs (e.g., SHELXL) for structure refinement. Constraints on thermal parameters for disordered propyl chains improve model accuracy .
Q. How do molecular docking and dynamics simulations predict the compound’s interactions with PARP polymerases (e.g., tankyrase-2)?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into the NAD⁺-binding site. Prioritize poses that replicate crystallographic interactions (e.g., hydrogen bonds with Gly1032) .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability. Monitor RMSD (<2 Å) and interaction persistence (e.g., hydrophobic contacts with Phe1035) .
Q. How can researchers resolve contradictions between computational binding affinity predictions and experimental IC₅₀ values?
- Methodological Answer :
- Force Field Adjustments : Modify partial charges for the imidazolidine-dione core using QM/MM calculations to better replicate electrostatic interactions .
- Solvent Effects : Include explicit water molecules in docking grids to account for desolvation penalties. This improves correlation between predicted ΔG and experimental IC₅₀ .
Q. What structure-activity relationship (SAR) insights guide the design of potent tankyrase inhibitors based on this scaffold?
- Methodological Answer :
- Substituent Effects : Para-substituted aryl groups (e.g., 4-fluorophenyl) enhance potency by reducing steric clashes in the hydrophobic pocket. Bulky groups (e.g., naphthyl) improve selectivity over PARP1 .
- Methyl vs. Propyl : 5-Methyl substitution optimizes steric complementarity, while longer alkyl chains (e.g., propyl) reduce solubility and bioavailability .
- Data Table :
| Derivative | IC₅₀ (TNKS2, nM) | Selectivity (TNKS2/PARP1) | Reference |
|---|---|---|---|
| 5-Methyl-5-(4-fluorophenyl) | 12 | 50:1 | |
| 5-Propyl-5-(naphthalen-2-yl) | 8 | 120:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
